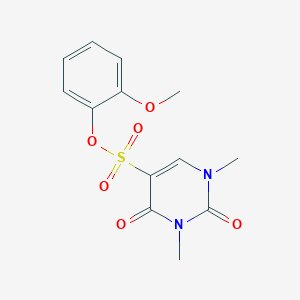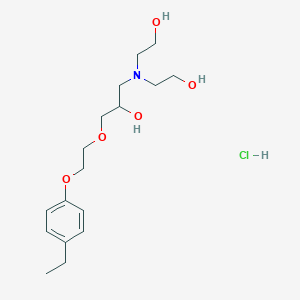
2,2'-((3-(2-(4-Ethylphenoxy)ethoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups, including ether groups and a hydroxyl group, which are common in organic chemistry . Ethers are compounds having two alkyl or aryl groups bonded to an oxygen atom . The hydroxyl group (-OH) is characteristic of alcohols .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Ethers, for example, have a characteristic R-O-R’ structure . The presence of the hydroxyl group (-OH) would also impact the molecule’s structure .Chemical Reactions Analysis
The types of chemical reactions this compound could undergo would depend on its functional groups. Ethers, for example, can undergo reactions such as cleavage and oxidation . Alcohols can participate in reactions like dehydration and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For instance, ethers generally have lower boiling points than alcohols of similar molar mass .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
Curtius Rearrangement : Methyl (diethoxyphosphorylmethyl)furoates, related to the target compound, undergo selective hydrolysis and further transformation into furoyl azides. These azides exhibit Curtius rearrangement into corresponding isocyanates, forming stable methyl urethanes and other complex compounds under specific conditions (Pevzner, 2011).
Ligand Exchange in Organometallic Complexes : Related organometallic compounds, such as [Et4N]3[Mo3(Co)9(OMe)3], undergo ligand exchange reactions with alcohols, leading to the formation of binuclear or trinuclear complexes. These complexes are characterized by infrared and NMR spectroscopy and exhibit unique structural and chemical properties (Adrian, Yaklin, & Klausmeyer, 2004).
Photogeneration and Reactivity of Aryl Cations : Similar phenolic compounds, when exposed to specific conditions, lead to the formation of aryl cations. These cations react with pi nucleophiles, yielding various arylated products, indicating the utility of these compounds in photochemical synthesis (Protti, Fagnoni, Mella, & Albini, 2004).
Catalysis in Alcohol Oxidation : A molybdenum(VI) complex with similar structural characteristics serves as an effective catalyst for the oxidation of primary alcohols and hydrocarbons, demonstrating potential applications in industrial catalysis and organic synthesis (Ghorbanloo & Maleki Alamooti, 2017).
Analytical Chemistry
- Gas Chromatographic Quantification : The presence of similar volatile compounds and polyols in wine has been quantified using gas chromatography. This methodology is important for understanding the chemical composition and fermentation byproducts in alcoholic beverages (Peinado et al., 2004).
Eigenschaften
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-[2-(4-ethylphenoxy)ethoxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO5.ClH/c1-2-15-3-5-17(6-4-15)23-12-11-22-14-16(21)13-18(7-9-19)8-10-20;/h3-6,16,19-21H,2,7-14H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJWAWOIBSHYKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCOCC(CN(CCO)CCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-(5-ethylfuran-2-YL)-2-methoxyethyl]pyridine-4-carboxamide](/img/structure/B2643681.png)
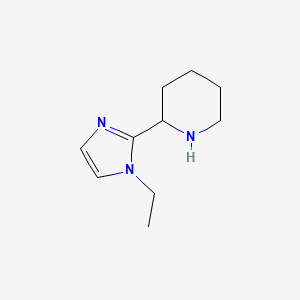
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide](/img/structure/B2643684.png)
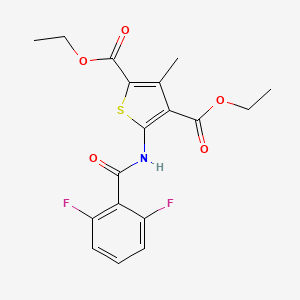


![Ethyl 4-[(chlorosulfonyl)methyl]benzoate](/img/structure/B2643694.png)
![N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2643697.png)
![N-(4-fluoro-1,3-benzothiazol-2-yl)-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2643699.png)
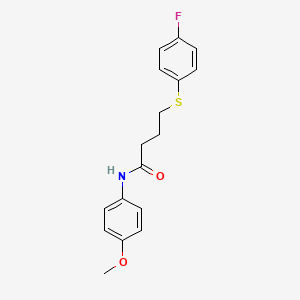
![N-benzyl-2-[5-(morpholin-4-ylsulfonyl)-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2643701.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-pyrazin-2-ylmethanone](/img/structure/B2643702.png)
![3-amino-N-(thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2643703.png)
